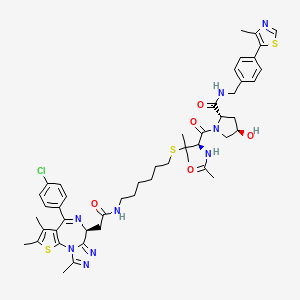

![molecular formula C24H33N3O4S B606415 N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide CAS No. 896684-04-1](/img/structure/B606415.png)

N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide

概要

説明

2,1,3-Benzothiadiazole (BTD) is a heterocyclic compound that has gained significant attention in various scientific fields due to its unique electronic properties. It is composed of a benzene ring fused with a thiadiazole ring, making it an electron-deficient molecule. This characteristic makes BTD an excellent candidate for applications in organic electronics, photoluminescent materials, and as a building block for more complex molecular systems .

科学的研究の応用

BTD has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and dendrimers.

Biology: BTD derivatives have been explored for their potential as fluorescent probes and bioimaging agents.

Medicine: Some BTD derivatives exhibit antibacterial, antifungal, and antiviral activities.

作用機序

The mechanism by which BTD exerts its effects is primarily through its electron-deficient nature, which allows it to participate in various electron transfer processes. In organic electronics, BTD acts as an electron acceptor, facilitating charge transport and improving the efficiency of devices like OLEDs and solar cells . In biological systems, BTD derivatives can interact with specific molecular targets, such as enzymes or receptors, leading to their bioactivity .

準備方法

Synthetic Routes and Reaction Conditions

BTD can be synthesized through several methods, with one of the most common being the cyclization of o-phenylenediamine with sulfur-containing reagents. For instance, the reaction of o-phenylenediamine with sulfur monochloride (S2Cl2) in the presence of a base like pyridine can yield BTD . Another method involves the use of thionyl chloride (SOCl2) and sodium azide (NaN3) to achieve the cyclization .

Industrial Production Methods

In industrial settings, BTD is often produced using scalable methods such as the reaction of o-phenylenediamine with sulfur dichloride (SCl2) under controlled conditions. This method is favored due to its high yield and the relatively low cost of reagents .

化学反応の分析

Types of Reactions

BTD undergoes various chemical reactions, including:

Oxidation: BTD can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction of BTD can lead to the formation of dihydrobenzothiadiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrobenzothiadiazole derivatives.

Substitution: Halogenated and aminated derivatives.

類似化合物との比較

BTD is often compared with other electron-deficient heterocycles, such as:

Benzoxadiazole: Similar in structure but contains an oxygen atom instead of sulfur. BTD generally exhibits better electron-accepting properties.

Benzimidazole: Contains a nitrogen atom instead of sulfur. BTD is more commonly used in optoelectronic applications due to its superior electronic properties.

BTD’s unique combination of electronic properties and structural versatility makes it a valuable compound in various fields of research and industry .

特性

IUPAC Name |

N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4S/c1-16-3-4-21-20(9-16)26-22(27-32(21,29)30)5-6-23(28)25-7-2-8-31-24-13-17-10-18(14-24)12-19(11-17)15-24/h3-4,9,17-19H,2,5-8,10-15H2,1H3,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXADKMPRWFBOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)NCCCOC34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 2,1,3-benzothiadiazole (BTD) and why is it significant in materials science?

A1: 2,1,3-Benzothiadiazole (BTD) is an electron-deficient building block used extensively in the development of organic semiconductors. Its significance lies in its ability to enhance electron mobility and contribute to desirable properties like strong intermolecular interactions and ambient stability. These characteristics make BTD-based materials suitable for applications in organic field-effect transistors (OFETs) [, , ].

Q2: How does the structure of BTD-based molecules influence their optical properties?

A2: The incorporation of electron-donating or electron-withdrawing substituents onto the BTD core can significantly impact the molecule's photophysical properties. For example, strong electron-donating groups enhance intramolecular charge transfer (ICT) character in the excited state, leading to solvatochromism, where the molecule's absorption and emission spectra shift depending on the solvent polarity [, , ].

Q3: Can you provide an example of how BTD derivatives are used in organic solar cell applications?

A3: Researchers have explored star-shaped molecules with a benzo[1,2-b:3,4-b′:5,6-b″]trithiophene (BTT) core and three arms containing BTD units for organic solar cells []. By varying the number of thiophene units linking the BTT core and the BTD arms, they demonstrated fine-tuning of the energy levels and overall device performance.

Q4: How does the planarity of BTD-based molecules affect their properties and potential applications?

A4: Planarity plays a crucial role in the self-assembly and charge transport properties of BTD-based materials. For example, a planar BTD-phenazine derivative exhibited a higher melting point, better crystallinity, and improved charge transport compared to its nonplanar counterpart, leading to enhanced performance in organic solar cells [].

Q5: How does the incorporation of trimethylsilyl (TMS) groups impact the properties of BTD derivatives?

A5: Introducing TMS groups to BTD derivatives significantly enhances their solubility and improves their resistance to evaporation [, ]. This modification is particularly beneficial for solution-processing techniques used in device fabrication.

Q6: How do researchers investigate the electronic structure of BTD-based thin films?

A6: Techniques like X-ray photoelectron spectroscopy (XPS), near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, and ultraviolet photoelectron spectroscopy (UPS) are employed to analyze the growth mechanisms, molecular orientations, and electronic properties of BTD-based thin films [].

Q7: Can you elaborate on the use of BTD derivatives as fluorescence imaging probes?

A7: Fluorescent BTD derivatives are gaining popularity as bioimaging probes due to their favorable photophysical properties, including large Stokes shifts, high quantum yields, good stability, and biocompatibility []. They have been used to label various cellular components, such as nuclear DNA, mitochondria, and lipid droplets.

Q8: Are there any examples of BTD-based metal complexes in scientific literature?

A8: Yes, researchers have synthesized and studied diruthenium and triruthenium complexes bridged by BTD units []. These complexes displayed interesting redox properties and were investigated for their potential applications in areas such as catalysis and molecular electronics. Another study investigated a Ru-Ag coordination polymer derived from a Ru-BTD building block for its water-splitting capabilities [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B606333.png)

![5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B606334.png)

![2-[(1S,3S,4aS,9aR)-6-(dimethylamino)-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-3-yl]-N-[(4-phenoxyphenyl)methyl]acetamide](/img/structure/B606340.png)

![N-(4-Amino-4'-Fluoro[1,1'-Biphenyl]-3-Yl)oxane-4-Carboxamide](/img/structure/B606349.png)